molecular formula C13H8Cl2O B1302699 4-(3,4-Dichlorophenyl)benzaldehyde CAS No. 50670-78-5

4-(3,4-Dichlorophenyl)benzaldehyde

Cat. No.: B1302699
CAS No.: 50670-78-5
M. Wt: 251.1 g/mol
InChI Key: OMFFUMDRNYYSFR-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)benzaldehyde is an organic compound with the molecular formula C13H8Cl2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms at the 3 and 4 positions. This compound is known for its applications in various chemical syntheses and industrial processes.

Scientific Research Applications

4-(3,4-Dichlorophenyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.

Safety and Hazards

Sigma-Aldrich provides 4-(3,4-Dichlorophenyl)benzaldehyde “as-is” and makes no representation or warranty with respect to this product . The safety data sheet from MilliporeSigma indicates that the compound causes serious eye damage, may cause respiratory irritation, and is harmful to aquatic life . It’s advised to avoid breathing dust, use only outdoors or in a well-ventilated area, avoid release to the environment, and wear eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(3,4-Dichlorophenyl)benzaldehyde can be synthesized through several methods. One common method involves the oxidation of 4-(3,4-dichlorophenyl)toluene using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as chlorination of biphenyl followed by formylation to introduce the aldehyde group.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form the corresponding carboxylic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or ether.

    Substitution: Halogenating agents, catalysts like iron or aluminum chloride.

Major Products Formed:

    Oxidation: 4-(3,4-Dichlorophenyl)benzoic acid.

    Reduction: 4-(3,4-Dichlorophenyl)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)benzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. In biological systems, its mechanism may involve interactions with cellular components, leading to antimicrobial effects.

Comparison with Similar Compounds

    3,4-Dichlorobenzaldehyde: Similar structure but lacks the additional phenyl ring.

    4-(2,3-Dichlorophenyl)benzaldehyde: Similar structure with chlorine atoms at different positions.

    4-(3,4-Dichlorophenyl)acetaldehyde: Similar structure with an acetaldehyde group instead of a benzaldehyde group.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFFUMDRNYYSFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374195
Record name 4-(3,4-Dichlorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50670-78-5
Record name 4-(3,4-Dichlorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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